3-(2-Chlorophenyl)-3-hydroxypropanoic acid
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Description
3-(2-Chlorophenyl)-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Chlorophenyl)-3-hydroxypropanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound, also known as 2-chloro-3-hydroxypropionic acid, is characterized by the presence of a chlorophenyl group and a hydroxyl functional group. Its chemical formula is C9H9ClO3, and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy by modulating gene expression and promoting apoptosis in cancer cells .
Biological Activities
1. Antiproliferative Activity
Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 µM to 11 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
HCT-116 | 0.69 | Doxorubicin | 2.29 |
HeLa | 11 | Doxorubicin | 2.29 |
2. Apoptotic Mechanisms
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving nuclear disintegration and chromatin condensation, as observed in DAPI staining experiments . This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death.
3. Inhibition of Histone Deacetylases
Studies indicate that derivatives of this compound exhibit significant inhibitory activity against histone deacetylases (HDACs), which are critical enzymes in the regulation of gene expression and are often overexpressed in cancer . The inhibition of these enzymes can lead to reactivation of tumor suppressor genes.
Case Studies
A study involving the synthesis of various derivatives of this compound reported that several compounds displayed promising HDAC inhibitory activity alongside significant antiproliferative effects on cancer cell lines . The research highlighted the potential for these compounds to serve as lead candidates for further drug development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILSCIPACPCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.